molecular formula C24H24N2O5S B6549015 4-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 1040659-63-9

4-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6549015
CAS No.: 1040659-63-9
M. Wt: 452.5 g/mol
InChI Key: ICHZCNNATPQLNN-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide features a benzamide moiety linked to a 1,2,3,4-tetrahydroquinoline scaffold. The tetrahydroquinoline ring is sulfonylated at the 1-position with a 4-methoxybenzenesulfonyl group, while the benzamide component carries a 4-methoxy substituent.

Characterization methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy (e.g., C=O at ~1663–1682 cm⁻¹, absence of C=S in triazoles) are standard for confirming structural features .

Properties

IUPAC Name

4-methoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-20-8-5-17(6-9-20)24(27)25-19-7-14-23-18(16-19)4-3-15-26(23)32(28,29)22-12-10-21(31-2)11-13-22/h5-14,16H,3-4,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHZCNNATPQLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic molecule that has garnered attention for its potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C22H25N3O4S

Structural Features

The structural complexity of this compound includes:

  • A methoxy group that enhances lipophilicity.
  • A sulfonyl group that may contribute to its biological interactions.
  • A tetrahydroquinoline moiety known for various pharmacological activities.

Antiviral Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit antiviral properties. For instance, a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide , was shown to inhibit Hepatitis B virus (HBV) replication through mechanisms involving the increase of intracellular levels of APOBEC3G (A3G), an important factor in viral defense mechanisms .

Anticancer Potential

Research has suggested that compounds with similar structures possess anticancer properties. For example, certain benzamide derivatives have been found to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other hydrolases, which could be relevant for therapeutic applications in conditions like glaucoma and edema .

Case Studies and Research Findings

  • Antiviral Screening : In a study focused on N-phenylbenzamide derivatives, compounds were screened for anti-HBV activity using HepG2 cells. The results indicated that certain derivatives significantly reduced HBV DNA levels in treated cells .
  • Cytotoxicity Assessment : The cytotoxic effects of related compounds were evaluated using MTT assays. Compounds showed varying degrees of cytotoxicity depending on their concentration and structure. IC50 values were determined to assess their potency against specific cancer cell lines.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedEffect ObservedReference
AntiviralN-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideInhibition of HBV replication
AnticancerVarious benzamide derivativesReduced cell proliferation in cancer lines
Enzyme InhibitionSulfonamide derivativesInhibition of carbonic anhydrase

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Structural Differences Key Properties/Activities References
Compound 11 : (E)-N-Hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide Acrylamide group replaces benzamide; N-hydroxy substituent Exhibits antitumor activity in colorectal cancer (in vitro/in vivo). Proposed HDAC inhibition due to hydroxamate moiety.
5-Chloro-2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Benzamide substituted with 5-chloro-2-methoxy (vs. 4-methoxy) Structural similarity suggests potential kinase or HDAC targeting; chloro group may enhance lipophilicity.
LASSBio-1446 : N-(4-(Thiomorpholinosulfonyl)phenyl)benzamide Thiomorpholine sulfonyl group replaces tetrahydroquinoline Likely divergent biological targets due to altered sulfonamide ring; benzamide retained.

Functional Group Modifications and Implications

  • Acrylamide vs. Benzamide: Compound 11’s acrylamide group introduces a Michael acceptor motif, a feature common in HDAC inhibitors (e.g., vorinostat). This contrasts with the target compound’s benzamide, which may reduce electrophilic reactivity but enhance stability .
  • Sulfonamide Variations: LASSBio-1446’s thiomorpholine sulfonamide introduces a sulfur atom, which may improve solubility but reduce aromatic stacking interactions compared to the tetrahydroquinoline-based sulfonamide in the target compound .

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